

# Application Note: GP-AMC Profiling in Cell Culture

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## Compound of Interest

Compound Name: GP-AMC, Fluorogenic Substrate

Cat. No.: B13723074

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## Abstract & Scope

This guide details the standardized application of Gly-Pro-AMC (GP-AMC) as a fluorogenic substrate for quantifying prolyl-specific peptidase activity in cell culture. While primarily used for Dipeptidyl Peptidase IV (DPP-IV/CD26), this substrate is also cleaved by Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (POP).

This protocol moves beyond basic "kit instructions" by integrating inhibitor-based specificity controls (e.g., Sitagliptin) to deconvolute the signal, ensuring that the measured fluorescence strictly correlates to the enzyme of interest.

## Mechanistic Principles

### The Chemistry of Fluorescence

GP-AMC consists of a glycine-proline dipeptide coupled to 7-amino-4-methylcoumarin (AMC).

- **Intact State:** The amide bond between the proline and the AMC quenches the coumarin's fluorescence.
- **Enzymatic Action:** DPP-IV (an exopeptidase) recognizes the N-terminal X-Pro motif and cleaves the amide bond.
- **Signal Generation:** This releases free AMC, which is highly fluorescent at Ex 360-380 nm / Em 440-460 nm.

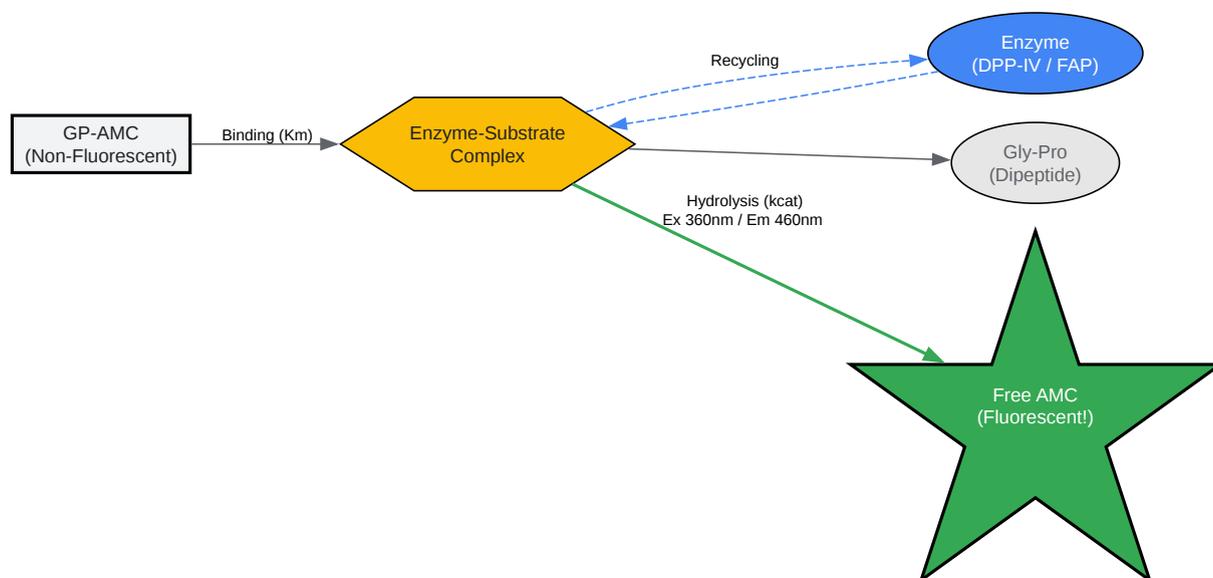
## The Specificity Challenge

GP-AMC is not exclusive to DPP-IV. It acts as a substrate for the "DPP-IV-like gene family."

- DPP-IV (CD26): High affinity for H-Gly-Pro-AMC.
- FAP (Seprase): Possesses both gelatinase and prolyl peptidase activity; can cleave GP-AMC.
- POP (PREP): Cytosolic enzyme that also cleaves post-proline bonds.

Critical Directive: To claim "DPP-IV activity," you must validate that the signal is inhibitable by a specific DPP-IV inhibitor (e.g., Sitagliptin).

## Reaction Diagram



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Figure 1: Enzymatic hydrolysis mechanism of GP-AMC. The enzyme cleaves the amide bond, releasing the fluorophore.[1]

## Materials & Preparation

### Reagents

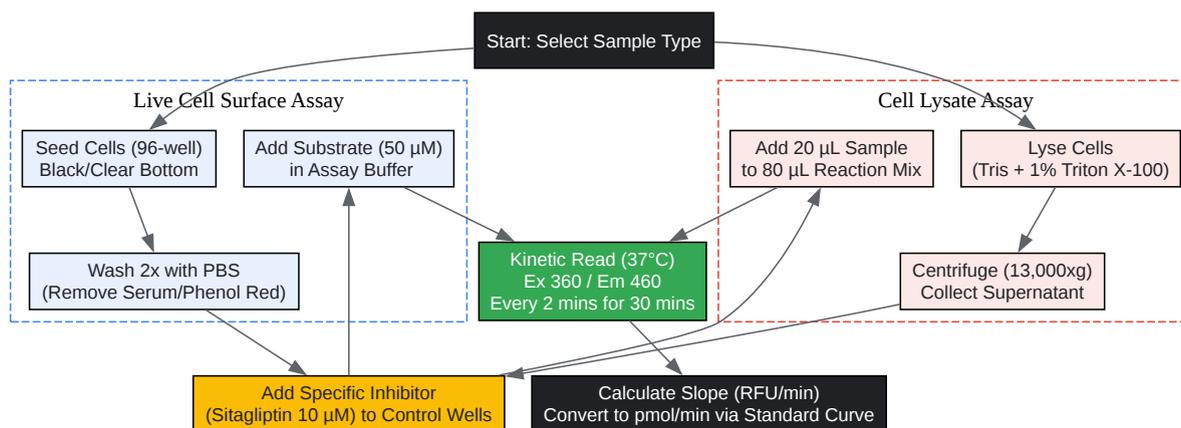
Component	Specification	Storage	Notes
GP-AMC Substrate	H-Gly-Pro-AMC HBr	-20°C (Desiccated)	Light sensitive.[2]
Assay Buffer	25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl	4°C	pH 8.0 is optimal for DPP-IV.
AMC Standard	7-Amino-4-methylcoumarin	-20°C	Essential for quantification.
Inhibitor (Control)	Sitagliptin (10 mM in DMSO)	-20°C	Specific DPP-IV inhibitor (nM).
Lysis Buffer	Assay Buffer + 1% Triton X-100	4°C	For lysate assays only.

## Stock Solution Preparation

- GP-AMC Stock (10 mM): Dissolve 5 mg GP-AMC (MW ~410.3 g/mol) in 1.22 mL anhydrous DMSO. Aliquot and store at -20°C. Do not refreeze multiple times.
- AMC Standard Stock (1 mM): Dissolve free AMC in DMSO.

## Experimental Protocols

### Workflow Overview



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Figure 2: Decision tree for Live Cell vs. Lysate workflows.

## Protocol A: Live Cell Surface Assay (Ecto-Enzymatic Activity)

Use this to measure CD26/DPP-IV present on the outer cell membrane.

- Seeding: Plate cells (e.g., Caco-2, HepG2, or T cells) in a black-walled, clear-bottom 96-well plate. Density: 20,000–50,000 cells/well. Allow adhesion overnight.
- Washing (Critical): Serum contains DPP-IV. Carefully wash cells 2x with 200 µL warm PBS to remove all traces of FBS.
- Reaction Mix Prep: Prepare fresh in Assay Buffer (pre-warmed to 37°C):
  - Substrate: 50 µM GP-AMC (Dilute 10 mM stock 1:200).
  - Inhibitor Control: Substrate + 10 µM Sitagliptin.

- Initiation: Add 100  $\mu$ L of Reaction Mix to wells.
- Measurement: Immediately place in a plate reader pre-heated to 37°C.
  - Mode: Kinetic.[3][4]
  - Interval: 2 minutes for 40–60 minutes.
  - Wavelength: Ex 360 nm / Em 460 nm.[1][5][6]

## Protocol B: Cell Lysate Assay (Total Activity)

Use this for intracellular + membrane-bound enzyme quantification.

- Lysis: Wash cell pellet with PBS. Resuspend in Lysis Buffer (Tris pH 8.0 + 1% Triton X-100). Incubate on ice for 10 min.
- Clarification: Centrifuge at 13,000 x g for 10 min at 4°C. Transfer supernatant to a fresh tube.
- Setup: In a black 96-well plate:
  - Sample: 10–20  $\mu$ L lysate.
  - Buffer: Add Assay Buffer to reach 50  $\mu$ L.
  - Substrate: Add 50  $\mu$ L of 100  $\mu$ M GP-AMC (Final conc: 50  $\mu$ M).
- Measurement: Follow kinetic read parameters as above.

## The AMC Standard Curve (Mandatory)

Fluorescence Units (RFU) are arbitrary. You must convert them to moles of product.

- Prepare AMC standards in Assay Buffer ranging from 0 to 1000 nM (e.g., 0, 62.5, 125, 250, 500, 1000 nM).
- Add 100  $\mu$ L per well (in duplicate).
- Measure fluorescence (Endpoint) at the same gain/settings as your assay.

- Plot RFU (y-axis) vs. pmol AMC (x-axis).
  - Note: 100  $\mu$ L of 1000 nM = 100 pmol.
- Calculate the Slope ( ) in RFU/pmol.

## Data Analysis & Calculation

Step 1: Determine Reaction Rate For each sample, plot RFU vs. Time (min). Select the linear portion of the curve and calculate the slope:

Step 2: Subtract Background

(Blank = Buffer + Substrate, no cells)

Step 3: Specificity Check (Inhibitor)

If Sitagliptin reduces activity by >90%, the signal is DPP-IV specific.

Step 4: Convert to Enzyme Units

- U: Units (pmol/min or mU)
- : Slope of AMC standard curve
- V: Volume of sample added (mL)
- D: Dilution factor

## Troubleshooting & Optimization

Issue	Probable Cause	Solution
High Background	Free AMC in substrate stock	Check substrate purity. Store stock in dark at -20°C.
Non-Linear Kinetics	Substrate depletion	Dilute sample or reduce assay time. Ensure <10% substrate conversion.
No Inhibition	Wrong enzyme (FAP/POP)	The activity might be FAP. Try Z-Gly-Pro-AMC (FAP preferred) or use FAP-specific inhibitors.
Signal Quenching	Phenol Red in medium	Use Phenol Red-free medium or PBS for live cell assays.

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